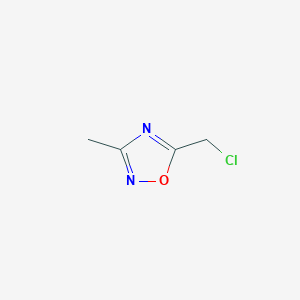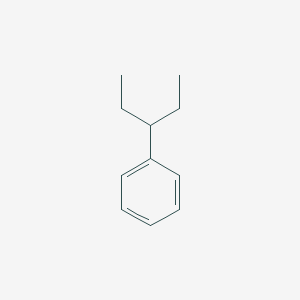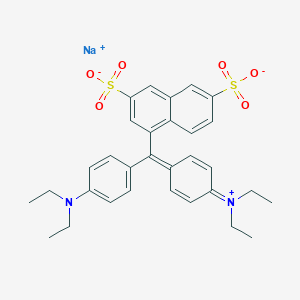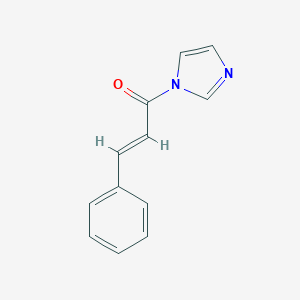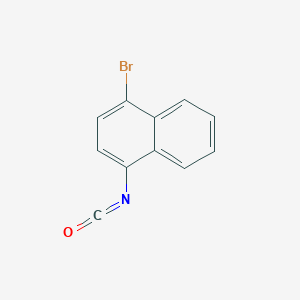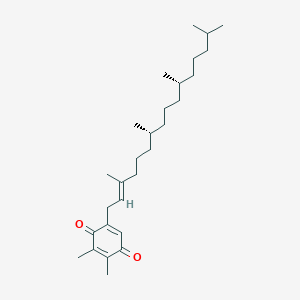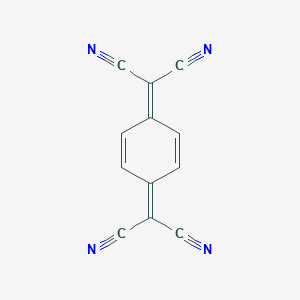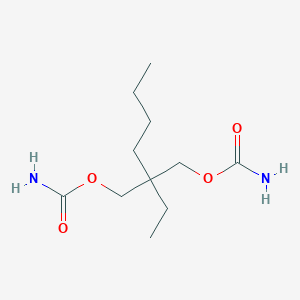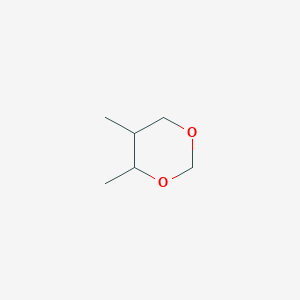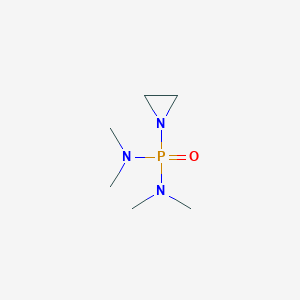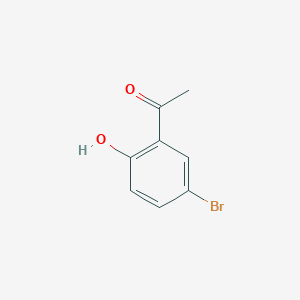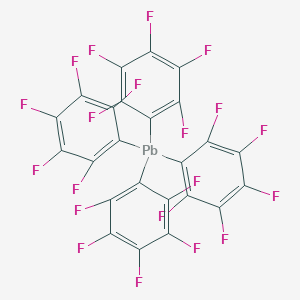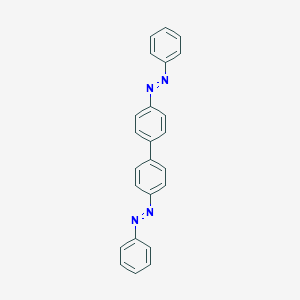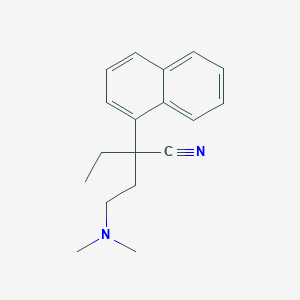
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile, commonly known as DEDAN, is a chemical compound that belongs to the class of naphthalene derivatives. It is a fluorescent dye that is widely used in scientific research applications, particularly in the field of biochemistry and physiology.
作用機序
DEDAN works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The mechanism of action of DEDAN is based on the principle of fluorescence resonance energy transfer (FRET). When DEDAN is excited with light of a specific wavelength, it transfers its energy to the biological molecule to which it is bound, causing it to emit fluorescence.
生化学的および生理学的効果
DEDAN has minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells and tissues, making it an ideal labeling agent for biological research studies.
実験室実験の利点と制限
DEDAN has several advantages as a fluorescent probe for biological research studies. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules such as antibodies and peptides. However, DEDAN has some limitations as well. It has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence studies. Additionally, DEDAN can be toxic to cells at high concentrations, which can affect the accuracy of research results.
将来の方向性
There are several future directions for the use of DEDAN in scientific research. Some of these include:
1. Development of new DEDAN derivatives: New DEDAN derivatives can be developed with improved fluorescence properties and reduced toxicity.
2. Application in drug discovery: DEDAN can be used as a screening tool for the discovery of new drugs that target specific biological molecules.
3. Use in medical diagnostics: DEDAN can be used as a diagnostic tool for the detection of diseases such as cancer and infectious diseases.
Conclusion:
In conclusion, DEDAN is a fluorescent dye that has wide applications in scientific research, particularly in the field of biochemistry and physiology. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules. However, DEDAN has some limitations, including its short fluorescence lifetime and potential toxicity at high concentrations. Future research directions for DEDAN include the development of new derivatives, application in drug discovery, and use in medical diagnostics.
合成法
DEDAN can be synthesized through the reaction of 2-(dimethylamino)ethylamine with alpha-ethyl-1-naphthaleneacetonitrile. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of DEDAN depends on the purity of the starting materials and the reaction conditions.
科学的研究の応用
DEDAN is widely used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It is also used as a labeling agent for the study of cellular structures and functions. DEDAN has been used in various research studies, including:
1. Detection of protein-protein interactions: DEDAN has been used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo.
2. Labeling of cellular structures: DEDAN has been used to label cellular structures such as microtubules, actin filaments, and mitochondria.
3. Detection of nucleic acids: DEDAN has been used as a fluorescent probe to detect nucleic acids such as DNA and RNA.
特性
CAS番号 |
1224-44-8 |
|---|---|
製品名 |
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile |
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC名 |
4-(dimethylamino)-2-ethyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C18H22N2/c1-4-18(14-19,12-13-20(2)3)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,4,12-13H2,1-3H3 |
InChIキー |
FWUWEKZHCRWEQW-UHFFFAOYSA-N |
SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
同義語 |
α-[2-(Dimethylamino)ethyl]-α-ethyl-1-naphthaleneacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



